3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine
Overview
Description
3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a dimethylsulfamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazole moiety, and the attachment of the dimethylsulfamoylamino group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step may involve the use of pyrazole derivatives and coupling reactions.
Attachment of the Dimethylsulfamoylamino Group: This can be done through sulfonamide formation reactions using dimethylsulfamoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- **3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-chlorophenyl)pyrazol-4-yl]methyl]piperidine
- **3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-bromophenyl)pyrazol-4-yl]methyl]piperidine
- **3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-methylphenyl)pyrazol-4-yl]methyl]piperidine
Uniqueness
The uniqueness of 3-[(Dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine lies in its specific structural features, such as the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-1-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN5O2S/c1-22(2)27(25,26)21-11-15-5-4-8-23(12-15)13-16-10-20-24(14-16)18-7-3-6-17(19)9-18/h3,6-7,9-10,14-15,21H,4-5,8,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSXUFMCBZQAAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CCCN(C1)CC2=CN(N=C2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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